molecular formula C18H17N5O3S B2521430 4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309310-65-2

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one

Cat. No.: B2521430
CAS No.: 2309310-65-2
M. Wt: 383.43
InChI Key: RQKJXBKGZSQUGV-UHFFFAOYSA-N
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Description

4-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound's relevance in scientific research is primarily highlighted through its role in the synthesis of novel heterocyclic derivatives, which have demonstrated significant antimicrobial activities. These activities are explored through various synthetic pathways, leading to the creation of compounds with potential antibacterial and antifungal properties.

  • Activated Nitriles in Heterocyclic Chemistry : A study on the synthesis of pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety presents a method using 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material. Some of these synthesized compounds exhibit notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ammar et al., 2004).

  • New Heterocycles with Antimicrobial Activity : Treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride led to the creation of sulfonamide derivatives. These compounds underwent further reactions to produce a variety of heterocyclic derivatives, some of which showed antimicrobial activities exceeding those of reference drugs, indicating their potential for development into new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : A novel series of pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl moiety was synthesized. These derivatives underwent antimicrobial evaluation, with several showing activity surpassing that of reference drugs. The study found that derivatives with one sulfone group were more effective against bacteria and fungi than those with two sulfone groups, contributing valuable insights into the structure-activity relationship of these compounds (Alsaedi, Farghaly, & Shaaban, 2019).

Antitumor and Biochemical Impacts

The compound's derivatives have also been explored for their potential antitumor activities and biochemical impacts, providing a promising avenue for the development of novel anticancer agents.

  • Anticancer Evaluation of 1,3-Thiazoles : Polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, were evaluated for anticancer activity within an international scientific program. The study revealed that certain derivatives exhibited significant anticancer activity, highlighting the compound's utility in the synthesis of potential anticancer agents (Turov, 2020).

  • Synthesis and Antitumor Activity of Pyrimidinyl Pyrazole Derivatives : A series of novel derivatives were synthesized and evaluated for their cytotoxic activity against tumor cell lines and in vivo antitumor activity. Some derivatives demonstrated potent antitumor activity, suggesting their potential as leads in the development of new anticancer drugs (Naito et al., 2005).

Properties

IUPAC Name

4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-18-14-21(12-13-22(18)17-4-1-2-9-19-17)27(25,26)16-7-5-15(6-8-16)23-11-3-10-20-23/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJXBKGZSQUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.